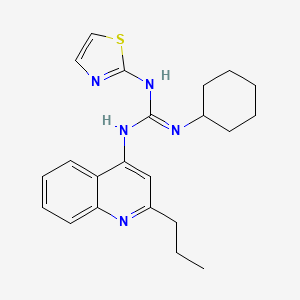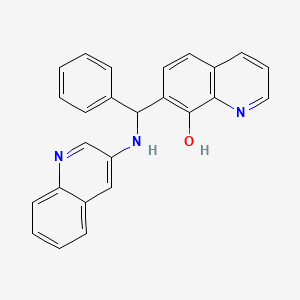![molecular formula C30H34BrP B12894884 [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane is a complex organophosphorus compound It features a brominated phenyl group and a phenyl-substituted phenyl group attached to a dicyclohexylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane typically involves the following steps:
Coupling Reaction: The brominated phenyl compound is then subjected to a coupling reaction with a phenyl-substituted phenyl compound.
Phosphane Introduction: The final step involves the introduction of the dicyclohexylphosphane group. This can be done through a nucleophilic substitution reaction where the brominated intermediate reacts with dicyclohexylphosphane under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming phosphine oxides.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium amide or thiourea can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar phosphorus coordination properties.
Dicyclohexylphosphane: Shares the dicyclohexylphosphane moiety but lacks the brominated and phenyl-substituted phenyl groups.
Uniqueness
Structural Complexity: The presence of both a brominated phenyl group and a phenyl-substituted phenyl group makes it more versatile in forming various complexes.
Reactivity: The bromine atom provides an additional site for functionalization, enhancing its utility in organic synthesis.
This detailed overview provides a comprehensive understanding of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C30H34BrP |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C30H34BrP/c31-28-21-11-10-19-27(28)30-26(23-13-4-1-5-14-23)20-12-22-29(30)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
InChI-Schlüssel |
WQGIUGFAFWIFQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4Br)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)
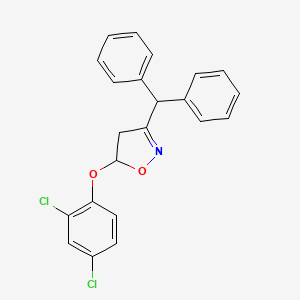
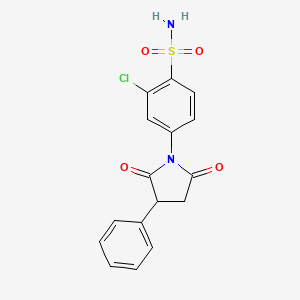
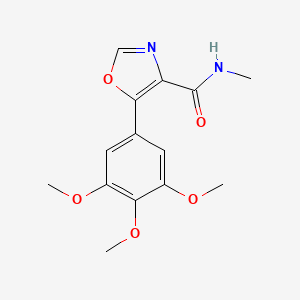


![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
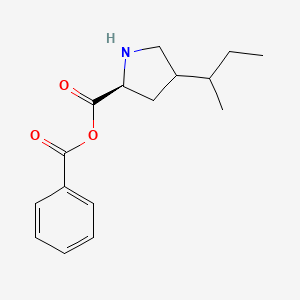

![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)

